1,6-Anhydro-beta-D-mannopyranose

Description

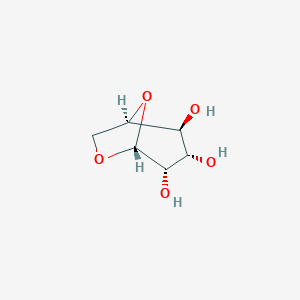

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14168-65-1, 498-07-7, 644-76-8 | |

| Record name | NSC226600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levoglucosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Anhydro-beta-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,6 Anhydro β D Mannopyranose and Its Derivatives

Dehydration and Demethanolization Strategies

Dehydration and demethanolization are key strategies for producing 1,6-anhydro-β-D-mannopyranose. These methods involve the removal of a water or methanol (B129727) molecule to induce the formation of the anhydro bridge.

Microwave-assisted heating has emerged as a rapid and efficient method for synthesizing 1,6-anhydro-β-D-mannopyranose. nih.gov This technique offers several advantages over conventional heating, including shorter reaction times and increased product yields. youtube.com

Research has shown that the dehydration of D-mannose and the demethanolization of its methyl glycosides, such as methyl-α-D-mannopyranoside and methyl-α-D-mannofuranoside, can be effectively achieved using microwave irradiation in a solvent like sulfolane (B150427) without the need for a catalyst. nih.gov The selectivity of the reaction towards the pyranose or furanose form of the anhydro sugar can be controlled by adjusting the reaction temperature and the starting material.

For instance, microwave heating of methyl-α-D-mannopyranoside in ordinary sulfolane at 240°C for 3 minutes selectively yields 1,6-anhydro-β-D-mannopyranose. nih.gov In contrast, using methyl-α-D-mannofuranoside in dry sulfolane at 220°C predominantly produces 1,6-anhydro-β-D-mannofuranose. nih.gov

| Starting Material | Solvent | Temperature (°C) | Product Ratio (AMF:AMP) | Reference |

| Methyl-α-D-mannopyranoside | Ordinary Sulfolane | 240 | 4:96 | nih.gov |

| Methyl-α-D-mannofuranoside | Dry Sulfolane | 220 | 97:3 | nih.gov |

AMF: 1,6-anhydro-β-D-mannofuranose; AMP: 1,6-anhydro-β-D-mannopyranose

Catalytic dehydration offers another route to 1,6-anhydro-β-D-mannopyranose. This process often involves the use of enzymes or chemical catalysts to facilitate the removal of a water molecule.

One notable example is the enzymatic conversion of GDP-D-mannose to a 4-keto-6-deoxy-D-mannose intermediate, a key step in the biosynthesis of GDP-D-rhamnose. nih.gov This reaction is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD), an enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family. nih.gov The mechanism involves an oxidation-dehydration-reduction sequence. nih.gov

Chemical catalysts, such as acids, are also employed. For example, the synthesis of 1-O-propargyl-D-mannose, a derivative of D-mannose, can be catalyzed by hydrochloric acid or sulfuric acid on silica (B1680970). nih.gov The choice of catalyst and reaction conditions can influence the yield and the anomeric selectivity of the product. nih.gov

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a traditional method for producing 1,6-anhydro sugars. While it can be applied to D-mannose, this process often suffers from low yields, typically less than 30%, due to competing decomposition reactions. Furthermore, the pyrolysis of biomass like wood, which contains mannan (B1593421) polymers, generates 1,6-anhydro-β-D-mannopyranose, which is used as a tracer for biomass burning in atmospheric studies. caymanchem.com The co-production of other anhydro sugars necessitates purification steps, adding to the cost and complexity of this method.

Intramolecular Glycosidic Bond Formation

The formation of the characteristic 1,6-anhydro bridge can also be achieved through intramolecular cyclization reactions of appropriately modified D-mannose precursors.

Acid-catalyzed cyclization is a fundamental method for synthesizing 1,6-anhydro-β-D-mannopyranose. This approach involves treating D-mannose derivatives with an acid catalyst to promote the intramolecular formation of the glycosidic bond. For instance, the treatment of D-mannose with an acid can lead to the formation of the 1,6-anhydro structure. This method is crucial for creating intermediates where specific hydroxyl groups are protected, allowing for further selective chemical modifications.

A direct route to 1,6-anhydro sugars is through base-mediated intramolecular nucleophilic substitution, also known as SN2 cyclization. This reaction involves a precursor where a leaving group is present at the anomeric position (C1) and the C6 hydroxyl group acts as the nucleophile.

For example, the treatment of 2,3,4-tri-O-benzyl-α-D-mannopyranosyl chloride with a strong base like sodium hydride (NaH) in a suitable solvent can induce cyclization. However, this reaction can be accompanied by elimination byproducts, and the yield of the desired 1,6-anhydro product may be low. Subsequent deprotection steps are necessary to obtain the final 1,6-anhydro-β-D-mannopyranose.

| Precursor | Reagents | Product | Yield | Reference |

| 2,3,4-tri-O-benzyl-α-D-mannopyranosyl chloride | 1. NaH, THF (reflux) 2. Pd(OH)₂/C, H₂ | 1,6-Anhydro-β-D-mannopyranose | 67% (deprotection step) |

Derivatization and Functionalization Techniques

The strategic modification of 1,6-anhydro-β-D-mannopyranose is central to its application in synthetic chemistry. Researchers have developed a range of techniques to selectively functionalize its hydroxyl groups and introduce new functionalities, enabling the synthesis of complex molecular architectures.

Selective Hydroxyl Group Protection via Dioxolane Acetals

The selective protection of hydroxyl groups is a cornerstone of carbohydrate chemistry, allowing for regioselective reactions at other positions. In the case of 1,6-anhydro-β-D-mannopyranose, the formation of dioxolane acetals is a common strategy to protect vicinal diols.

Acid-catalyzed reaction of 1,6-anhydro-β-D-mannopyranose with acetals like benzaldehyde (B42025) dimethyl acetal (B89532) or 4-methoxybenzaldehyde (B44291) dimethyl acetal in the presence of an acid catalyst such as camphorsulfonic acid leads to the formation of dioxolane acetals. This approach selectively protects the hydroxyl groups, preparing the molecule for further modifications. For instance, cis-hydroxyl groups on hexopyranosides can react with 9,9-dichlorofluorene to yield fluoren-9-ylidene acetals. researchgate.net A notable exception is the reaction with 1,6-anhydro-2,3-O-fluoren-9-ylidene-β-d-mannopyranose, which, due to significant distortion of the pyranose ring, results in a mixture of 2- and 3-fluoren-9-yl ethers. researchgate.net

The use of symmetric aromatic acetals, such as diphenylmethylene and 9-fluorenylidene, can circumvent issues of stereoisomeric mixtures that arise with nonsymmetrical aromatic acetals. researchgate.net

| Reactants | Reagents | Product | Reference |

| 1,6-Anhydro-β-D-mannopyranose | Benzaldehyde dimethyl acetal, Camphorsulfonic acid | Dioxolane acetal | |

| Hexopyranosides (with cis-hydroxyls) | 9,9-dichlorofluorene | Fluoren-9-ylidene acetals | researchgate.net |

Acetylation and Deacetylation Strategies

Acetylation is a fundamental protection strategy for hydroxyl groups in carbohydrate chemistry. The acetylated derivatives of 1,6-anhydro-β-D-mannopyranose are important intermediates in various synthetic pathways. For example, the acid-catalyzed reaction of tri-O-acetyl-1,6-anhydro-β-D-mannopyranose with trifluoromethanesulfonic acid results in an equilibrium mixture of altro- and manno-ions. This reactivity is distinct from that of allopyranose derivatives, which tend to undergo ring contraction under similar conditions.

Deacetylation, the removal of acetyl groups, is equally crucial to liberate the hydroxyl groups for subsequent reactions or to obtain the final target molecule.

Stereoselective Photobromination for Keto-Derivatives

Photobromination offers a method for the stereoselective introduction of bromine, which can then be transformed into other functional groups. A study on the photobromination of 4-benzoyl-2,3-isopropylidene-1,6-anhydro-β-D-mannopyranose revealed an interesting outcome. Instead of the expected bromination at the exo-H6 position, the reaction led to the formation of the unstable 4-benzoyl-1,6-anhydro-3-keto-β-D-mannopyranose. tandfonline.com

The proposed mechanism involves a facile radical proton abstraction at C-3, followed by bromination of the isopropylidene group. Subsequent elimination during aqueous workup yields the 3-keto derivative. tandfonline.com This method provides a pathway to keto-derivatives of 1,6-anhydro-β-D-mannopyranose, which are valuable precursors for further synthetic manipulations.

| Starting Material | Reaction | Product | Key Feature | Reference |

| 4-benzoyl-2,3-isopropylidene-1,6-anhydro-β-D-mannopyranose | Photobromination | 4-benzoyl-1,6-anhydro-3-keto-β-D-mannopyranose | Stereoselective oxidation at C-3 | tandfonline.com |

Glycosylation Reactions

Glycosylation, the formation of a glycosidic bond, is a pivotal reaction in carbohydrate chemistry for the synthesis of oligosaccharides and glycoconjugates. 1,6-Anhydro-β-D-mannopyranose and its derivatives can serve as both glycosyl donors and acceptors.

The development of highly β-selective mannosylations has been a significant challenge. Recent advances include the use of bis-thiourea catalysts, which have shown remarkable success in achieving high β-selectivity in mannosylation reactions. nih.gov For instance, glycosylation reactions using a 2,3-acetonide-protected mannose phosphate (B84403) donor with a specific bis-thiourea catalyst yielded mannosylation products with high β-selectivity. nih.gov In contrast, reactions promoted by the Lewis acid TMSOTf predominantly gave the α-anomers. nih.gov

Furthermore, glycosylation can be performed on unprotected or partially protected acceptors. For example, the reaction of a glycosyl halide donor in the presence of silver oxide and a catalytic amount of an imidazole-containing boronic acid can construct a 1,2-trans glycosidic linkage with high regioselectivity. researchgate.net

Reduction and Oxidation Reactions

Reduction and oxidation reactions are fundamental transformations for modifying the functional groups of 1,6-anhydro-β-D-mannopyranose.

For instance, the reduction of azido (B1232118) sulfonates possessing a free C-4 hydroxyl group with lithium aluminum hydride (LiAlH4) is a key step in the synthesis of a series of 1,6-anhydro-2,3,4-trideoxy-4-fluoro-2,3-epimino-β-d-hexopyranoses. nih.gov

Oxidation reactions can introduce new functionalities. For example, 1,6-anhydro-D-galactose, a related anhydro sugar, can be oxidized to D-galactonic acid.

Formation of Heterocyclic Fused Systems

The rigid framework of 1,6-anhydro-β-D-hexopyranoses serves as a scaffold for the synthesis of fused heterocyclic systems. These complex structures are of interest for their potential biological activities.

One synthetic route involves starting from 1,6:2,3-dianhydro-4-deoxy-4-(3-hydroxypropyl)-β-D-mannopyranose, which is derived from 1,6-anhydro-β-D-glucopyranose. researchgate.net Conversion of the hydroxyl group to an amino group via a tosylate and an azide, followed by rearrangement of the resulting amino epoxide, yields a piperidine (B6355638) ring fused to the anhydro sugar core. researchgate.net

Another approach utilizes 1,6-anhydro-2,4-di-O-tosyl-β-D-ribo-hexopyranos-3-ulose as an intermediate. researchgate.net Addition of allylmagnesium chloride, followed by hydroboration and transformation of the resulting hydroxyl group into a tosylamido group, also leads to the formation of a fused piperidine ring system. researchgate.net

| Starting Material | Key Intermediates/Reagents | Fused Heterocycle | Reference |

| 1,6:2,3-dianhydro-4-deoxy-4-(3-hydroxypropyl)-β-D-mannopyranose | Tosylate, Azide, Amino epoxide | Piperidine | researchgate.net |

| 1,6-anhydro-2,4-di-O-tosyl-β-D-ribo-hexopyranos-3-ulose | Allylmagnesium chloride, Hydroboration | Piperidine | researchgate.net |

Isotopic Labeling for Research Applications (e.g., ¹³C₆-labeled)

The synthesis of isotopically labeled 1,6-Anhydro-β-D-mannopyranose, especially the fully labeled ¹³C₆ variant, is a sophisticated process that starts with a correspondingly labeled monosaccharide precursor. While specific, detailed synthetic protocols for ¹³C₆-1,6-Anhydro-β-D-mannopyranose are not extensively published in readily available literature, the general strategies for producing isotopically labeled carbohydrates can be applied.

The primary route to ¹³C₆-labeled 1,6-Anhydro-β-D-mannopyranose involves the use of D-mannose uniformly labeled with ¹³C. This labeled mannose is then subjected to cyclization reactions to form the anhydro ring. Common methods for the synthesis of the non-labeled compound, which can be adapted for the labeled version, include microwave-assisted heating and acid-catalyzed intramolecular cyclization. For instance, microwave irradiation of D-mannose or its derivatives in a suitable solvent like sulfolane can induce dehydration to form the 1,6-anhydro linkage. researchgate.net

The availability of commercial ¹³C₆-1,6-Anhydro-β-D-mannopyranose indicates that established, albeit often proprietary, synthetic methodologies exist. lgcstandards.com These methods likely involve the careful control of reaction conditions to ensure high yields and purity of the final labeled product.

Research Applications of ¹³C₆-labeled 1,6-Anhydro-β-D-mannopyranose:

The primary utility of ¹³C₆-labeled 1,6-Anhydro-β-D-mannopyranose lies in its application as a tracer in metabolic and structural studies.

Metabolic Tracing: In glycobiology, understanding the pathways of carbohydrate metabolism is crucial. ¹³C-labeled compounds, when introduced into biological systems, can be tracked using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to follow the journey of the carbon atoms from 1,6-Anhydro-β-D-mannopyranose as it is processed by cells, providing insights into its uptake, conversion to other metabolites, and incorporation into larger biomolecules like glycoproteins and polysaccharides.

NMR Spectroscopy: The rigid bicyclic structure of 1,6-Anhydro-β-D-mannopyranose makes it an interesting subject for conformational analysis. NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. The presence of ¹³C labels significantly enhances the sensitivity and resolution of NMR experiments. For ¹³C₆-labeled 1,6-Anhydro-β-D-mannopyranose, various NMR parameters, such as ¹³C-¹³C and ¹³C-¹H coupling constants, can be precisely measured. This data provides detailed information about the bond angles and torsional angles within the molecule, helping to define its precise conformation.

The table below summarizes key information regarding isotopically labeled 1,6-Anhydro-β-D-mannopyranose and its research applications.

| Labeled Compound | Precursor | Key Synthetic Approach (Presumed) | Primary Research Applications | Analytical Techniques |

| 1,6-Anhydro-β-D-mannopyranose-¹³C₆ | D-Mannose-¹³C₆ | Intramolecular cyclization | Metabolic tracing, Structural analysis | Mass Spectrometry, NMR Spectroscopy |

The development and application of isotopically labeled carbohydrates like ¹³C₆-1,6-Anhydro-β-D-mannopyranose continue to be a vital area of chemical and biomedical research, offering a window into the complex world of carbohydrate chemistry and biology.

Polymerization and Materials Science Applications of 1,6 Anhydro β D Mannopyranose

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing 1,6-anhydro-β-D-mannopyranose. This technique allows for the synthesis of complex polysaccharide structures with unique properties.

Synthesis of Hyperbranched Polysaccharides

The thermally induced cationic polymerization of 1,6-anhydro-β-D-mannopyranose, treated as a latent cyclic AB₄-type monomer, yields water-soluble hyperbranched polysaccharides. acs.orgacs.org This polymerization is typically carried out in a solvent like propylene (B89431) carbonate and initiated by a thermally induced cationic initiator, such as 2-butenyltetramethylenesulfonium hexafluoroantimonate. acs.orgresearchgate.net The process proceeds without gelation, which is a significant advantage for producing high-molecular-weight polymers. acs.orgresearchgate.net This method is considered a straightforward approach to obtaining hyperbranched polysaccharides with a high degree of branching. acs.orgacs.org

1,6-Anhydro-D-hexofuranoses, including the mannofuranose variant, have also been polymerized using a thermally induced cationic catalyst to produce hyperbranched polysaccharides. researchgate.net These polymerizations result in polymers with notable degrees of branching, ranging from 0.40 to 0.46. researchgate.net

Control of Molecular Weights and Polydispersities

A key feature of the cationic ring-opening polymerization of 1,6-anhydro-β-D-mannopyranose is the ability to produce hyperbranched polysaccharides with controlled molecular weights and narrow polydispersities. acs.orgresearchgate.net Research has demonstrated that the weight-average molecular weight (Mw) of the resulting polymers can be varied over a significant range, from 6.5 × 10³ to 6.4 × 10⁵ g/mol , as measured by static laser light scattering (SLS). acs.orgresearchgate.net

It is worth noting that the molecular weight values obtained by SLS are considerably higher than those measured by size exclusion chromatography (SEC), a phenomenon attributed to the compact, branched structure of the polymers. acs.orgresearchgate.net The solution and melt polymerization techniques using a thermally induced cationic initiator have been highlighted as improvements over solid-phase polymerization, as they help to avoid heterogeneous initiation reactions that can lead to broad polydispersities. acs.org

| Polymerization Method | Initiator | Solvent | Mw (SLS) | Polydispersity (Mw/Mn) | Reference |

| Thermally Induced Cationic Polymerization | 2-Butenyltetramethylenesulfonium hexafluoroantimonate | Propylene Carbonate | 6.5 × 10³ - 6.4 × 10⁵ g/mol | Narrow | acs.orgresearchgate.net |

Structure and Branching Patterns of Resultant Polymers

The polymers resulting from the cationic ring-opening polymerization of 1,6-anhydro-β-D-mannopyranose exhibit a complex, highly branched structure. These hyperbranched polysaccharides are composed of both α- and β-linked d-mannopyranosyl and d-mannofuranosyl repeating units. acs.org In fact, analysis has identified as many as 19 different types of these repeating units within the polymer structure. acs.org

A defining characteristic of these polymers is the presence of numerous nonreducing d-mannopyranosyl terminal units. acs.org The degree of branching (DB), a measure of the proportion of branched units within the polymer, has been estimated through methylation analysis to be in the range of 0.38 to 0.44. acs.orgacs.org This high DB value confirms the hyperbranched nature of the polysaccharide. The intrinsic viscosities of these polymers are very low, typically between 0.032 and 0.047 dL·g⁻¹, which is consistent with their compact, globular structure in solution. acs.orgresearchgate.net

Development of Polysaccharide Mimetics

The synthesis of polysaccharide mimetics, which are synthetic polymers designed to mimic the structure and function of natural polysaccharides, is an area of growing interest. The polymerization of 1,6-anhydro-β-D-mannopyranose and its derivatives contributes to this field by providing access to novel glycopolymer architectures. While direct research on 1,6-anhydro-β-D-mannopyranose for creating polysaccharide mimetics is a specific niche, the broader context of using anhydrosugars for this purpose is well-established. For instance, (1→6)-β-glucose-branched poly-amido-saccharides have been synthesized as β-glucan mimetics through the ring-opening polymerization of a disaccharide β-lactam. nih.gov This approach allows for the tuning of molecular weight and branching frequency, which in turn influences the biological activity of the resulting polymer. nih.gov

Applications in Advanced Materials

The unique properties of polymers derived from 1,6-anhydro-β-D-mannopyranose make them suitable for applications in advanced materials.

Precursors for Hyperbranched Polymers

1,6-Anhydro-β-D-mannopyranose serves as a key precursor for the synthesis of hyperbranched polymers. acs.orgresearchgate.net The resulting hyperbranched polysaccharides, with their high degree of branching and numerous terminal functional groups, are valuable as core molecules for creating more complex structures like unimolecular micelles or nanocapsules. researchgate.net The ability to control the molecular weight and polydispersity of these polymers is crucial for tailoring their properties for specific material applications. acs.orgresearchgate.net

Chiral Stationary Phases in Chromatography

The rigid and stereochemically defined structure of 1,6-anhydro-β-D-mannopyranose makes it a valuable building block in the synthesis of specialized polymers for enantiomeric separation. In the field of chromatography, polymers derived from this anhydrosugar have been successfully utilized as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs are instrumental in the separation of racemic mixtures, a critical process in the pharmaceutical and chemical industries where the biological activity of a molecule can be enantiomer-dependent.

The primary approach to creating these CSPs involves the polymerization of 1,6-anhydro-β-D-mannopyranose to form a (1→6)-α-D-mannopyranan backbone. This synthetic polysaccharide provides a stereoregular scaffold that, after derivatization, can exhibit chiral recognition capabilities. The hydroxyl groups of the mannopyranan are typically functionalized, for instance, by reacting them with substituted phenylisocyanates to create phenylcarbamate derivatives. These derivatives are then coated onto a silica (B1680970) gel support to produce the final CSP for packing into HPLC columns.

The chiral recognition mechanism of such polysaccharide-based CSPs is complex. It is believed to arise from a combination of interactions between the analyte and the chiral selector, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The specific nature and arrangement of the substituents on the phenylcarbamate moieties play a crucial role in the enantioselectivity of the stationary phase.

Detailed Research Findings

Research has demonstrated the successful application of (1→6)-α-D-mannopyranan tris(phenylcarbamate) derivatives as effective CSPs in HPLC. In one notable study, synthetic (1→6)-α-D-mannopyranan was prepared through the cationic ring-opening polymerization of a protected 1,6-anhydro-β-D-mannopyranose derivative, followed by deprotection. sigmaaldrich.comresearchgate.net The resulting mannopyranan was then derivatized to yield two different CSPs:

CSP-3 : 2,3,4-Tris-O-(3,5-dimethylphenylcarbamoyl)-(1→6)-α-D-mannopyranan

CSP-4 : 2,3,4-Tris-O-(3,5-dichlorophenylcarbamoyl)-(1→6)-α-D-mannopyranan

These CSPs were evaluated for their chiral recognition abilities with a variety of racemic compounds. The results indicated that the nature of the substituent on the phenylcarbamate group significantly influenced the enantioseparation efficiency. Specifically, CSP-4, bearing the 3,5-dichlorophenylcarbamate groups, generally exhibited a higher chiral recognition ability compared to CSP-3. sigmaaldrich.comresearchgate.net

For example, the separation of Tröger's base and cobalt(III) tris(acetylacetonate) was particularly effective on these mannan-based CSPs. The resolution factor (Rs), a measure of the degree of separation between two peaks, was significantly higher for certain analytes on CSP-4. This suggests that the electron-withdrawing chloro groups on the phenyl rings enhance the chiral recognition capabilities of the stationary phase for these specific compounds. sigmaaldrich.comresearchgate.net

The enantioseparation of several racemic compounds was achieved using these (1→6)-α-D-mannopyranan-based CSPs. The table below summarizes the resolution factors (Rs) obtained for a selection of these racemates on CSP-3 and CSP-4.

Enantiomeric Resolution of Racemic Compounds on (1→6)-α-D-Mannopyranan-Based CSPs

| Racemic Compound | Chiral Stationary Phase | Resolution Factor (Rs) |

|---|---|---|

| Tröger's base | CSP-3 | 1.80 |

| Tröger's base | CSP-4 | 2.31 |

| Cobalt(III) tris(acetylacetonate) | CSP-3 | 0.84 |

| Cobalt(III) tris(acetylacetonate) | CSP-4 | 8.26 |

| trans-Cyclopropanedicarboxylic acid dianilide | CSP-4 | >1.0 |

| 1,2,2,2-Tetraphenylethanol | CSP-4 | ~1.0 |

| Flavanone | CSP-4 | ~1.0 |

Data sourced from Kusuno et al., 2002. sigmaaldrich.comresearchgate.net CSP-3: 2,3,4-Tris-O-(3,5-dimethylphenylcarbamoyl)-(1→6)-α-D-mannopyranan CSP-4: 2,3,4-Tris-O-(3,5-dichlorophenylcarbamoyl)-(1→6)-α-D-mannopyranan

These findings underscore the potential of 1,6-anhydro-β-D-mannopyranose as a precursor for novel and effective chiral stationary phases. The ability to synthetically create the polysaccharide backbone allows for a high degree of control over its structure and subsequent functionalization, paving the way for the development of tailored CSPs for specific and challenging enantiomeric separations.

Biochemical and Biological Research Aspects of 1,6 Anhydro β D Mannopyranose

Role in Metabolic Pathways

The rigid conformation of 1,6-anhydro-β-D-mannopyranose influences its participation in metabolic pathways, particularly its interactions with enzymes that process carbohydrates.

Interactions with Enzymes

Research has shown that derivatives of 1,6-anhydro-β-D-mannopyranose can act as inhibitors of certain enzymes involved in carbohydrate metabolism. For example, some derivatives have demonstrated inhibitory activity against α-D-mannosidase and yeast α-D-glucosidase. These enzymes are crucial for the breakdown of complex carbohydrates, and their inhibition can have significant effects on metabolic processes. The unique structure of 1,6-anhydro-β-D-mannopyranose and its derivatives allows them to be recognized by the active sites of these enzymes, although their rigid nature may prevent the conformational changes necessary for catalysis, leading to inhibition. ontosight.ai

Substrate Specificity in Kinase Activity

The phosphorylation of sugars by kinases is a critical step in many metabolic pathways. Studies involving levoglucosan (B13493) kinase from Sporobolomyces salmonicolor have provided insights into the substrate specificity of these enzymes. This particular kinase has been shown to phosphorylate levoglucosan, an anhydro sugar similar in structure to 1,6-anhydro-β-D-mannopyranose. While direct, extensive research on the phosphorylation of 1,6-anhydro-β-D-mannopyranose by a wide range of kinases is still emerging, the specificity of levoglucosan kinase suggests that the anhydro bridge is a key structural feature recognized by certain sugar kinases.

Biological Activities and Interactions

Beyond its direct role in metabolic pathways, 1,6-anhydro-β-D-mannopyranose and its derivatives exhibit a range of biological activities and interactions that modulate cellular processes.

Modulation of Cellular Functions and Signaling Pathways

1,6-Anhydro-β-D-mannopyranose is believed to influence cellular functions by initiating intracellular signaling cascades upon binding to specific cell surface receptors. This interaction can trigger signaling pathways that lead to the synthesis of proteins and other essential biomolecules. Furthermore, this compound plays a role in the biosynthesis of glycoproteins and glycolipids, which are fundamental components of cell membranes and are crucial for cell recognition and signaling processes. Research has also indicated that it can promote cell proliferation and enhance the formation of the extracellular matrix, which is vital for tissue integrity and repair.

Potential as a Prebiotic Agent

The potential of 1,6-anhydro-β-D-mannopyranose as a prebiotic agent is an area of growing interest. Prebiotics are substances that are selectively utilized by host microorganisms, conferring a health benefit. Given that derivatives of this compound can interact with and be metabolized by certain microbial enzymes, it is plausible that 1,6-anhydro-β-D-mannopyranose could foster the growth of beneficial gut bacteria. However, more extensive research is needed to fully establish its prebiotic effects and the specific microbial pathways involved.

Ligand Interactions with Specific Cellular Receptors

The biological effects of 1,6-anhydro-β-D-mannopyranose are often initiated by its interaction with specific cellular receptors. Its unique three-dimensional structure allows it to bind to carbohydrate-binding proteins known as lectins. ontosight.ai Lectins are involved in a wide array of biological processes, including cell-cell adhesion, immune responses, and signaling. ontosight.ai By acting as a ligand for these receptors, 1,6-anhydro-β-D-mannopyranose can modulate these critical cellular activities. The specificity of these interactions is determined by the precise arrangement of hydroxyl groups on the sugar ring, which complements the binding sites of the lectin receptors.

Table of Biological Activities

| Biological Activity | Description |

| Enzyme Inhibition | Derivatives can inhibit enzymes such as α-D-mannosidase and yeast α-D-glucosidase. |

| Cell Proliferation | Promotes the activity of fibroblasts and the formation of the extracellular matrix. |

| Immune Modulation | Has been observed to modulate immune responses. |

| Phosphorylation | Can be a substrate for certain kinases, such as levoglucosan kinase. |

Modulation of Immune Responses

The capacity of carbohydrates to modulate the immune system is a significant area of research, with many plant-derived polysaccharides recognized as potent immunomodulating agents. nih.govmdpi.com While specific studies on the immunomodulatory effects of 1,6-Anhydro-β-D-mannopyranose as a standalone molecule are not extensively documented, research on related polysaccharides provides compelling evidence of their role in immune regulation.

A key area of interest is the activation of macrophages, which are crucial cells in the innate immune response. Research into synthetic (1→6)-β-glucose branched poly-amido-saccharides (PASs) has shown that these polymers can stimulate and induce the polarization of macrophages into the M1 phenotype. nih.gov M1 macrophages are characterized by their pro-inflammatory functions and are vital for host defense against pathogens. This suggests that polymers with backbones structurally related to those that could be formed from 1,6-anhydro sugars possess significant immunostimulatory activity. nih.gov

The immunomodulatory properties of polysaccharides like β-glucans and mannans are well-established, though the relationship between their specific structure and activity is still under investigation. mdpi.com These polysaccharides can influence the immune system by inducing Th1 and/or Th2 type immune responses, making them suitable as vaccine adjuvants. mdpi.com The ability of nanoparticles coated with specific ligands to elicit distinct immune responses, such as cellular uptake and cytokine secretion, further underscores the principle that molecular structure at the nano-level can be engineered to control immunological outcomes. nih.gov

Table 1: Immunomodulatory Effects of Structurally Related Polysaccharides

| Compound/Polymer Class | Target Cells | Observed Effect | Potential Implication |

|---|---|---|---|

| (1→6)-β-glucose branched Poly-amido-saccharides (PASs) | Macrophages | Stimulation and induction of M1 polarization. nih.gov | Potentiation of pro-inflammatory and anti-pathogenic immune responses. |

| Plant Polysaccharides (e.g., β-glucans, mannans) | General Immune System | Induction of Th1 and/or Th2 type immune responses. mdpi.com | Use as potential adjuvants in vaccine formulations. |

| Pectin | Intestinal Dendritic Cells | Reduction of IL-6 and IL-10 release. mdpi.com | Modulation of gut-associated immune responses. |

Glycoconjugate and Oligosaccharide Research

1,6-Anhydro-β-D-mannopyranose is a valuable building block in synthetic carbohydrate chemistry, particularly for the construction of complex oligosaccharides and glycoconjugates. researchgate.netresearchgate.net Its rigid, bicyclic structure, resulting from the anhydro bridge between C1 and C6, locks the pyranose ring in a specific conformation (¹C₄). This conformational rigidity can enhance the reactivity of the remaining hydroxyl groups and provide stereochemical control during glycosylation reactions. researchgate.net

The compound is widely used as a starting material or intermediate for synthesizing various hexose (B10828440) derivatives, oligosaccharides, and polysaccharides. researchgate.net For example, it can function as a glycosyl acceptor in coupling reactions to form disaccharides. A derivative, 1,6-anhydro-N-acetyl-β-D-glucosamine, was successfully used as an acceptor to synthesize N-acetyllactosamine derivatives, which are key components of more complex structures like the Leʸ tetrasaccharide, a tumor-associated antigen. researchgate.netnih.gov

Furthermore, 1,6-anhydro sugars are key monomers in ring-opening polymerization reactions to produce synthetic polysaccharides. researchgate.net The cationic polymerization of 1,6-Anhydro-β-D-mannopyranose can yield water-soluble, hyperbranched polysaccharides with controlled molecular weights. researchgate.net These synthetic methods are crucial for creating well-defined glycans and glycoconjugates, which are essential for developing tools like homogenous glycoconjugate vaccines to better understand the relationship between carbohydrate structure and immune response. nih.gov The synthesis of cyclic oligosaccharides has also been explored, where the formation of 1,6-anhydrosugar derivatives can sometimes occur as an intramolecular side product that needs to be controlled. beilstein-journals.orgnih.gov

Tracer Applications in Metabolic Studies

1,6-Anhydro-β-D-mannopyranose, commonly known in atmospheric science as mannosan, serves as a crucial organic tracer for biomass burning. glpbio.comcaymanchem.com It is generated during the pyrolysis of cellulose (B213188) and hemicellulose, components of wood. glpbio.comcaymanchem.com Its chemical stability allows it to persist in the atmosphere, making it a reliable indicator of wood smoke in environmental samples.

The application in metabolic studies stems from its use as a biomarker for human exposure to wood smoke. hmdb.ca When biomass is burned, mannosan and its more abundant glucose analog, levoglucosan (1,6-anhydro-β-D-glucopyranose), are released into the air as fine particulate matter. caymanchem.comhmdb.ca These compounds can be inhaled and subsequently absorbed into the bloodstream.

Metabolic tracking of these compounds is possible through their detection in biological fluids. For example, studies have shown that urinary levoglucosan levels are highly correlated with exposure to regional fires and can serve as a quantitative biomarker for wood smoke inhalation. hmdb.ca It is important to note that dietary sources, such as the consumption of caramel, can also lead to a temporary increase in urinary levoglucosan, a factor that must be considered when using it as an exposure marker. hmdb.ca The detection of 1,6-Anhydro-β-D-mannopyranose in atmospheric and biological samples provides a specific method for evaluating and quantifying the impact of wood combustion on air quality and public health.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,6-Anhydro-β-D-mannopyranose |

| 1,6-anhydro-N-acetyl-β-D-glucosamine |

| 1,6-anhydro-β-D-glucopyranose |

| Gentiobiose |

| Glucose |

| Leʸ tetrasaccharide |

| Levoglucosan |

| Mannosan |

| N-acetyllactosamine |

| Pectin |

| Inulin |

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Analysis

Chromatographic techniques are essential for the separation and quantification of 1,6-Anhydro-beta-D-mannopyranose from complex mixtures, such as atmospheric aerosols or products from biomass pyrolysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Anhydro-Sugars

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed method for the analysis of anhydro-sugars, including this compound. Due to the polar nature of these compounds, a derivatization step is typically required to increase their volatility for GC analysis. The most common approach is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

The GC-MS analysis provides both qualitative and quantitative information. The retention time of the derivatized anhydro-sugar in the gas chromatograph serves as an initial identifier, which is then confirmed by the mass spectrum. The mass spectrometer fragments the derivatized molecule into a unique pattern of ions, which acts as a molecular fingerprint, allowing for unambiguous identification. This technique is particularly useful in environmental science for tracing biomass burning, as this compound is a known marker for the combustion of hemicellulose. caymanchem.comcelignis.com

Table 1: GC-MS Analysis of Anhydro-Sugars

| Parameter | Description |

|---|---|

| Sample Preparation | Extraction from the sample matrix (e.g., aerosol filters) followed by derivatization (silylation). |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). |

| Separation | Based on the volatility and interaction of the derivatized compound with the GC column's stationary phase. |

| Detection | The mass spectrometer detects the fragmented ions of the derivatized anhydro-sugar, providing a unique mass spectrum for identification and quantification. |

| Application | Quantification of atmospheric tracers for biomass burning. caymanchem.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC-MS for the quantitative analysis of this compound, with the advantage of not requiring a derivatization step. A particularly effective HPLC-based method is High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD).

HPAEC-PAD is well-suited for the analysis of carbohydrates as it can separate isomers like this compound, levoglucosan (B13493), and galactosan under alkaline conditions. The separated analytes are then detected electrochemically by PAD, which provides high sensitivity for these electroactive compounds. This method has been successfully applied to the quantification of monosaccharide anhydrides in atmospheric aerosol samples. For even greater specificity, HPAEC can be coupled with a mass spectrometer (HPAEC-MS).

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of this compound in solution. The rigid bicyclic system of this molecule restricts its conformational freedom, and NMR can provide precise information about the arrangement of its atoms.

¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively. The analysis of coupling constants, particularly the vicinal proton-proton coupling constants (³JHH), provides detailed information about the dihedral angles between adjacent protons, which in turn defines the conformation of the pyranose ring. Techniques like 2D NMR (e.g., COSY, NOESY/ROESY) are used to assign signals and to determine through-space proximities between protons, further refining the conformational model. nih.gov While detailed spectral data for the underivatized compound can be complex due to signal overlap, NMR studies on derivatives or using advanced techniques provide critical insights into its three-dimensional structure. nih.gov

Table 2: Principles of NMR in Conformational Analysis of this compound

| NMR Parameter/Technique | Information Provided |

|---|---|

| Chemical Shifts (δ) | Reflect the electronic environment of each nucleus. |

| Coupling Constants (J) | Provide information on dihedral angles and connectivity between atoms. nih.gov |

| 2D COSY | Establishes proton-proton coupling networks for signal assignment. nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy in Phase Transition Studies

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the phase transitions of carbohydrates like this compound. Phase transitions, such as melting or glass transitions, involve changes in the molecular arrangement and intermolecular interactions, which can be monitored by FTIR.

The infrared spectrum of a carbohydrate is characterized by absorption bands corresponding to the vibrational modes of its functional groups, particularly the hydroxyl (O-H) and C-O groups. During a phase transition, changes in hydrogen bonding and molecular packing lead to shifts in the position and changes in the shape of these absorption bands. For example, the O-H stretching region (around 3000-3600 cm⁻¹) is highly sensitive to the strength and arrangement of hydrogen bonds. By monitoring these spectral changes as a function of temperature, FTIR can be used to detect and characterize phase transitions. A review of vibrational spectroscopy on carbohydrates highlights that the spectral regions between 800-1500 cm⁻¹ are also specific to the structure of different saccharides, and changes in these fingerprint regions can indicate phase changes. researchgate.net

Raman Spectroscopy in Material Characterization

Raman spectroscopy is a complementary vibrational spectroscopy technique used for the material characterization of this compound. It provides detailed information about the molecular structure and conformation, and it is particularly sensitive to the skeletal vibrations of the pyranose ring system.

The Raman spectrum of this compound provides a unique vibrational fingerprint that can be used for its identification. Studies have shown that Raman spectroscopy can effectively differentiate between structurally similar sugars, including mannose and its isomers. metrohm.comnih.gov The technique is non-destructive and requires minimal sample preparation. Furthermore, theoretical calculations of Raman spectra for related anhydro-sugars, such as 1,6-anhydro-beta-D-glucopyranose, have demonstrated that the Raman spectra are highly sensitive to conformational changes. researchgate.net This suggests that Raman spectroscopy can be a powerful tool for studying the subtle structural details and conformational dynamics of this compound.

Thermal and Dynamic Behavior Studies

The thermal and dynamic properties of this compound have been a subject of detailed investigation, particularly its behavior under varying temperature and pressure. These studies provide insight into its phase transitions, molecular mobility, and stability.

Differential Scanning Calorimetry (DSC) in Phase Transitions

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is used to characterize its phase behavior, such as melting and solid-state transitions. As an orientationally disordered crystal, it exhibits complex thermal behavior. While specific DSC thermograms for this compound are detailed in specialized research, the technique is fundamental in identifying the temperatures and enthalpies of its phase changes, distinguishing it from related anhydro-sugars like its glucose epimer, 1,6-anhydro-β-D-glucopyranose, which undergoes solid-state transition, melting, and evaporation that can be tracked via thermal analysis. colab.ws

High-Pressure Dielectric Spectroscopy for Molecular Dynamics

High-pressure broadband dielectric spectroscopy is a powerful tool for probing the molecular dynamics of condensed matter. This technique has been applied to this compound to understand the influence of pressure and temperature on its molecular motions. researchgate.netnih.gov As a hydrogen-bonded system, its dynamics are compared with other anhydrosaccharides to understand the role of intermolecular interactions. nih.govaip.org

Studies show that compression significantly affects the structural relaxation processes. researchgate.net The pressure coefficient of the glass transition temperature (dTg/dp), a measure of how the glass transition temperature changes with pressure, has been determined from these high-pressure dielectric studies. nih.govaip.org This provides insights into the volume-temperature-pressure relationship governing the molecular mobility of the compound. The data from these experiments are crucial for understanding how the rigid, bicyclic structure and hydrogen-bonding capabilities of this compound dictate its response to changes in its thermodynamic environment. aip.org

Glass Transition Temperature (Tg) and Fragility Index Investigations

The glass transition is a reversible transition in amorphous materials or in amorphous regions within semicrystalline materials from a hard and relatively brittle state into a molten or rubber-like state. The glass transition temperature (Tg) is a key characteristic of this process. For this compound, which forms a "glassy crystal" upon cooling from its plastic phase, the investigation of its Tg and related properties is of significant interest.

Research has determined the pressure coefficient of the glass transition temperature (dTg/dp) for this compound to be 193 K/GPa. This value is notably higher than that of some non-hydrogen-bonded derivatives, highlighting the importance of hydrogen bonds in its dynamic behavior under pressure.

The fragility index (m) is another important parameter that characterizes the dynamics of a glass-forming liquid. It describes how rapidly the relaxation times change with temperature as the material approaches the glass transition. This compound is considered a "fragile" plastic crystal. aip.org However, it exhibits a lower fragility index when compared to its epimer, levoglucosan (1,6-anhydro-β-D-glucopyranose). This difference is attributed to the distinct intermolecular hydrogen-bonding networks established by the different configurations of the hydroxyl groups in the manno versus the gluco forms.

Table 1: Dynamic Properties of this compound

| Property | Value | Notes |

|---|---|---|

| Pressure Coefficient of Glass Transition Temperature (dTg/dp) | 193 K/GPa | Determined from high-pressure dielectric spectroscopy. |

| Fragility Characteristics | Lower fragility index compared to levoglucosan. | Attributed to differences in intermolecular hydrogen bonding. |

Environmental and Biomass Conversion Research

Pyrolysis Studies and Biofuel Development

Research into the pyrolysis of 1,6-anhydro-beta-D-mannopyranose and related anhydrosugars is crucial for the development of biofuels and other value-added chemicals from lignocellulosic biomass. Pyrolysis is a key thermochemical conversion process that breaks down biomass into bio-oil, biochar, and syngas.

This compound (mannosan) and levoglucosan (B13493) are isomers that serve as distinct markers for the pyrolysis of different biomass components. researchgate.net Levoglucosan is the primary anhydrosugar formed from the thermal breakdown of cellulose (B213188), while mannosan is a key product of hemicellulose degradation. chromatographyonline.comresearchgate.net This difference in origin allows scientists to use the ratio of levoglucosan to mannosan (L/M) to differentiate between smoke from various biomass sources, particularly hardwood versus softwood. copernicus.org

Softwoods (Gymnosperms): Generally produce a lower L/M ratio because their hemicellulose has a higher mannan (B1593421) content. Ratios are typically in the range of 2.5 to 10. ifremer.fr

Hardwoods (Angiosperms): Tend to have a much higher L/M ratio, often between 10 and 30, due to lower mannan content in their hemicellulose. copernicus.orgifremer.fr

This ratio is a powerful tool in source apportionment studies to identify the types of vegetation contributing to air pollution from biomass burning. copernicus.org However, it is noted that these ratios can be influenced by combustion conditions and the specific species of wood. ifremer.fr

The following table presents typical Levoglucosan to Mannosan (L/M) ratios for different biomass types.

| Biomass Type | Typical Levoglucosan/Mannosan (L/M) Ratio | Primary Hemicellulose Type |

| Softwood (e.g., Pine, Spruce) | 2.5 - 10 ifremer.fr | Galactoglucomannan |

| Hardwood (e.g., Oak, Maple) | 10 - 30 ifremer.fr | Glucuronoxylan |

| Crop Residues (e.g., Rice Straw) | Variable, can overlap with hardwood | Arabinoxylan |

While specific kinetic studies on the hydrolysis of this compound in high-temperature water are not widely available, the behavior of its isomer, levoglucosan, provides a strong model for the reaction. The acid-catalyzed hydrolysis of anhydrosugars like levoglucosan and mannosan is a critical step in converting pyrolysis oils into fermentable sugars, such as glucose, for biofuel production.

Studies on levoglucosan hydrolysis show that the reaction follows first-order kinetics. nih.gov In this process, the 1,6-anhydro bond is cleaved in the presence of an acid catalyst to yield glucose. The rate of this reaction is dependent on temperature and acid concentration. For levoglucosan, the hydrolysis to glucose has been determined to have an activation energy of 114 kJ mol⁻¹. nih.gov It is expected that this compound would undergo a similar first-order hydrolysis reaction to form mannose, likely with a comparable activation energy due to the similarity in their chemical structures and the bond being broken. This conversion is essential for biorefineries aiming to utilize the full sugar potential of lignocellulosic biomass.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools to understand the intrinsic properties of 1,6-Anhydro-beta-D-mannopyranose that dictate its reactivity and interaction with other molecules. A key feature of this compound is its rigid pyranose ring structure, which severely restricts conformational flexibility. This steric rigidity, present in both crystalline and solution states, is a primary focus of modeling studies. researchgate.net

Theoretical models are employed to predict the outcomes of polymerization reactions. For instance, this compound can act as an AB₄-type monomer in cationic polymerization processes to create hyperbranched polysaccharides. Computational studies help to elucidate how the specific stereochemistry, such as the orientation of the C2 hydroxyl group, influences branching patterns compared to other anhydro sugars like 1,6-anhydro-β-D-glucopyranose. Furthermore, modeling is essential for understanding the crystal packing and complex hydrogen-bonding environments that define the solid-state architecture of its derivatives. nih.gov

| Research Focus | Key Insights from Modeling | Source Index |

| Conformational Analysis | The bicyclic structure imparts significant rigidity, limiting the available conformations in various states. | researchgate.net |

| Polymerization Behavior | Acts as an AB₄-type monomer, leading to hyperbranched polysaccharides with predictable degrees of branching. | |

| Stereochemical Effects | The orientation of hydroxyl groups influences steric and electronic effects, impacting polymerization outcomes. | |

| Solid-State Structure | Helps in understanding and predicting crystal packing and hydrogen bond networks in derivatives. | nih.gov |

Integration with "Green Chemistry" Principles

Modern synthetic chemistry increasingly emphasizes sustainability, and research on this compound is aligning with these "green" principles. A significant area of development is the use of alternative energy sources to drive reactions. Microwave-assisted heating, for example, has been successfully used for the selective synthesis of this compound, offering rapid and efficient heating that can accelerate chemical reactions. researchgate.net

Another core tenet of green chemistry is the use of renewable feedstocks. This compound is a known product of the pyrolysis of cellulose (B213188) and hemicellulose, linking it to the valorization of biomass. caymanchem.comrsc.org Research into optimizing the pyrolysis of cellulosic materials aims to increase the yield of valuable anhydromonosaccharides. researchgate.net The broader context includes the biological upgrading of anhydro sugars from marine biomass, such as algae, to produce new platform chemicals. rsc.org This approach, which uses engineered microorganisms to convert biomass components, represents a promising and environmentally friendly future direction for producing this compound and related compounds. rsc.org

| Green Chemistry Principle | Application to this compound | Source Index |

| Energy Efficiency | Use of microwave-assisted heating for synthesis, allowing for rapid and controlled reactions. | researchgate.net |

| Renewable Feedstocks | Derived from the pyrolysis of biomass like cellulose, positioning it as a bio-based chemical. | researchgate.netcaymanchem.com |

| Waste Valorization | Research focuses on converting components of agricultural or marine biomass into valuable anhydro sugars. | rsc.org |

| Mild Reaction Conditions | Development of environmentally friendly synthetic routes, such as those using catalytic TBAF for cyclization. | researchgate.net |

Exploration of Novel Therapeutic Applications

The distinct structure of this compound makes it and its derivatives intriguing candidates for therapeutic development. ontosight.ai These compounds have been investigated for their potential to act as inhibitors or substrates for enzymes involved in carbohydrate metabolism. ontosight.ai A significant area of interest is their interaction with lectins, a class of proteins that bind carbohydrates and are pivotal in cellular communication, immune responses, and various disease pathologies. ontosight.ai

Its role as a rigid scaffold is crucial, allowing for the synthesis of complex oligosaccharides and glycoconjugates that can mimic biological structures. These synthetic molecules could be designed to interfere with pathological processes. For instance, in the context of neurodegenerative diseases like Alzheimer's, natural bioactive compounds and their derivatives are being explored for their neuroprotective effects. nih.gov While direct research on this compound for such applications is emerging, the principles of targeting enzymes like acetylcholinesterase or modulating protein aggregation could be applied to its derivatives. nih.gov The development of novel biochemical tools and therapeutic agents from this compound remains a vibrant area of research. ontosight.ai

Development of Bioactive Compounds

This compound serves as a valuable starting material for the synthesis of a wide array of new chemical entities with potential biological activity. ontosight.ai The modification of simple sugars into anhydro derivatives is a known strategy to significantly alter their biological profiles. ontosight.ai The inherent rigidity of the 1,6-anhydro bridge provides a stable core upon which various functional groups can be installed, leading to diverse derivatives.

The primary strategy involves using the compound as a building block for creating more complex molecules. It is an essential intermediate for synthesizing intricate oligosaccharides and glycoconjugates, which are classes of molecules with diverse biological functions. Furthermore, its ability to form hyperbranched polysaccharides through polymerization opens avenues for creating novel materials with unique properties. researchgate.net Research has demonstrated the synthesis of specific derivatives, such as benzylidene and benzyl (B1604629) ethers, illustrating the chemical tractability of the parent molecule for creating libraries of new compounds for biological screening. nih.gov The overarching goal is to leverage its unique stereochemistry to design and synthesize novel compounds that can interact specifically with biological targets like enzymes and receptors.

Q & A

Q. Table 1. Thermodynamic Properties of 1,6-Anhydro-β-D-mannopyranose

| Property | Value | Measurement Technique | Reference |

|---|---|---|---|

| ΔcH°(solid) | -2542.9 kJ/mol | Bomb calorimetry | |

| ΔsubH° (298 K) | 110.9 kJ/mol | Gas-phase calorimetry | |

| Glass transition (Tgc) | 320 K (1.2 GPa) | BDS under high pressure |

Q. Table 2. Key Spectral Signatures (ROA)

| Conformation | Peak (cm⁻¹) | Assignment | Solvent Effect |

|---|---|---|---|

| Chair | 680 | C-O-C ring deformation | Stabilized by H₂O |

| Boat | 1120 | C-H bending | Intensity reduced |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.